molecular formula C10H22O B2830722 (2R)-2,6,6-Trimethylheptan-1-ol CAS No. 2248184-98-5

(2R)-2,6,6-Trimethylheptan-1-ol

Cat. No.: B2830722
CAS No.: 2248184-98-5
M. Wt: 158.285
InChI Key: VIBBWOCOOGRGQP-SECBINFHSA-N
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Description

(2R)-2,6,6-Trimethylheptan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₂₂O (molecular weight: 158.28 g/mol). Its structure features a hydroxyl group at the terminal carbon (C1) and three methyl substituents at positions 2, 6, and 6 on a seven-carbon chain. The (2R) stereochemistry distinguishes it from other stereoisomers.

Properties

IUPAC Name

(2R)-2,6,6-trimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBBWOCOOGRGQP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6,6-Trimethylheptan-1-ol typically involves the use of Grignard reagents. One common method is the reaction of 2,6,6-trimethylheptan-1-one with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,6,6-Trimethylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 2,6,6-trimethylheptan-1-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 2,6,6-Trimethylheptan-1-one.

    Reduction: 2,6,6-Trimethylheptane.

    Substitution: 2,6,6-Trimethylheptyl chloride or bromide.

Scientific Research Applications

(2R)-2,6,6-Trimethylheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-2,6,6-Trimethylheptan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nature of the trimethylheptane backbone allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2,6,6-Trimethylheptan-1-ol with selected analogs based on molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
This compound C₁₀H₂₂O 158.28 Linear chain, 2R stereochemistry Synthetic target (hypothetical)
Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl- C₁₀H₁₈O 154.25 Bicyclic framework, (1R,2S,5S)-rel Terpenoid precursor, fragrance applications
Borneol C₁₀H₁₈O 154.25 Bicyclic monoterpene, hydroxyl at C2 Traditional medicine, antiseptic
(2S,4R)-2,4,6-Trimethylheptan-1-ol C₁₀H₂₂O 158.28 Linear chain, methyl at C2, C4, C6 Government-reported isomer

Key Observations :

  • Branching vs. Cyclic Frameworks : The linear structure of this compound may result in lower melting points compared to bicyclic analogs like Borneol or Bicyclo[3.1.1]heptan-2-ol, which exhibit rigid, compact structures .
  • Stereochemical Impact : The (2R) configuration could influence optical rotation and biological activity differently than its (2S,4R)-isomer, which has distinct methyl positioning .

Physicochemical Properties

Hypothetical comparisons based on structural trends:

  • Boiling Point : Linear alcohols (e.g., target compound) typically have higher boiling points than bicyclic analogs due to increased surface area for van der Waals interactions. For example, Borneol (b.p. ~213°C) is expected to boil at a lower temperature than this compound (estimated b.p. ~230–240°C).
  • Solubility : The bicyclic compounds (e.g., Bicyclo[3.1.1]heptan-2-ol) are more hydrophobic than linear alcohols, as rigid frameworks reduce hydrogen-bonding capacity .

Chromatographic Behavior

Evidence from gas chromatography (GC) data in related studies (e.g., retention time of Borneol at 13.7878 min ) suggests that linear branched alcohols like this compound may exhibit longer retention times due to higher molecular weight and polarity compared to bicyclic terpenoids.

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